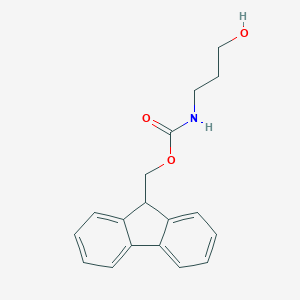

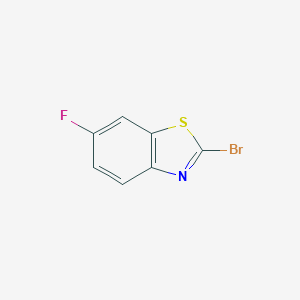

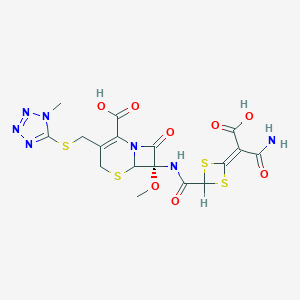

![molecular formula C6H4BrN3O B131814 6-ブロモ-1H-イミダゾ[4,5-b]ピリジン-2(3H)-オン CAS No. 148038-83-9](/img/structure/B131814.png)

6-ブロモ-1H-イミダゾ[4,5-b]ピリジン-2(3H)-オン

概要

説明

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives has been a subject of interest due to their potential biological activities. A novel method for synthesizing 2,3,6-trisubstituted imidazo[1,2-a]pyridine derivatives was developed using a microwave-assisted one-pot, two-step Suzuki/heteroarylation or a one-pot, three-step cyclization/Suzuki/heteroarylation. This method efficiently produces polysubstituted compounds from 2-amino-5-halogenopyridines, 2-halogenocarbonyl derivatives, boronic acids, and heteroaryl bromides, yielding good results . Additionally, a systematic approach for synthesizing novel 6-bromo-imidazo[4,5-b]pyridine derivatives involved the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes in the presence of molecular iodine in water, followed by alkylation reactions using different alkyl dibromide agents .

Molecular Structure Analysis

The molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine has been thoroughly investigated using single-crystal X-ray diffraction data. This compound crystallizes in the monoclinic space group and its structure is characterized by intermolecular hydrogen bonding and π-π interactions that stabilize the crystal packing . Furthermore, the structures of certain 6-bromo-imidazo[4,5-b]pyridine derivatives were confirmed using monocrystalline X-ray crystallography, and their intermolecular contacts were analyzed through Hirshfeld surface analysis .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[4,5-b]pyridine derivatives are crucial for their potential as tyrosyl-tRNA synthetase inhibitors. The condensation and alkylation reactions are key steps in the synthesis process, which lead to the formation of various derivatives with potential biological activity . The synthesized compounds were characterized by NMR spectroscopy, and their binding affinities were determined through molecular docking studies, revealing that some derivatives exhibit significant binding affinity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-bromo-imidazo[4,5-b]pyridine derivatives are influenced by their molecular structure. The crystal and molecular structure analysis provides insights into the density and cell parameters of these compounds . Additionally, the synthesized 6-chloro-2-Aryl-1H-imidazo[4,5-b]pyridine derivatives were characterized by various spectroscopic techniques and evaluated for their antiglycation, antioxidant, and β-glucuronidase inhibition potential. The results from these studies, along with molecular docking, suggest that these derivatives have significant biological activities .

科学的研究の応用

2型糖尿病阻害剤

「6-ブロモ-1H-イミダゾ[4,5-b]ピリジン-2(3H)-オン」を含むイミダゾ[4,5-b]ピリジン部分は、合成され、ベーカー酵母のα-グルコシダーゼ酵素を阻害する能力について評価されています . この酵素は2型糖尿病の治療の標的であり、これらの化合物は13.5〜93.7 µMの範囲のIC50値を持つことがわかりました .

抗癌活性

「6-ブロモ-1H-イミダゾ[4,5-b]ピリジン-2(3H)-オン」を含むイミダゾ[4,5-b]ピリジン構造から誘導された化合物は、抗癌剤としての可能性について試験されています . 作用機序と効果的な癌の種類は、さらなる研究が必要です。

抗結核活性

イミダゾ[4,5-b]ピリジン誘導体は、抗結核活性についても研究されています . 抗結核剤は、結核の原因となる細菌である結核菌の増殖を阻害するために使用されます。

抗有糸分裂活性

抗有糸分裂剤は、有糸分裂(細胞分裂)を阻害するために使用され、しばしば癌治療に使用されます。 「6-ブロモ-1H-イミダゾ[4,5-b]ピリジン-2(3H)-オン」を含むイミダゾ[4,5-b]ピリジン誘導体は、抗有糸分裂活性について試験されています .

抗神経炎症活性

神経系の炎症は、アルツハイマー病やパーキンソン病などの神経変性疾患につながる可能性があります。 イミダゾ[4,5-b]ピリジン誘導体は、抗神経炎症活性について試験されています , これらの病気に対する新しい治療法につながる可能性があります。

ホスファチジルイノシトール3-キナーゼ(PI3K)阻害剤

PI3Kシグナル伝達経路の異常な発現は、しばしば腫瘍形成、進行、および予後不良に関連付けられています。 したがって、「6-ブロモ-1H-イミダゾ[4,5-b]ピリジン-2(3H)-オン」を含むPI3K阻害剤は、癌の治療に大きな関心を集めています .

作用機序

Target of Action

Similar compounds have been studied for their antiproliferative action on several human cancer cell lines .

Mode of Action

It’s known that coumarin derivatives can interact with diverse biological targets through the formation of noncovalent hydrophobic and electrostatic interactions, π–π interactions, and/or by forming hydrogen or van der waals bonds .

Biochemical Pathways

Similar compounds have been shown to inhibit the phosphatidylinositol 3-kinase (pi3k) signalling pathway, which is often associated with tumourigenesis, progression, and poor prognosis .

Result of Action

Similar compounds have been shown to have submicromolar inhibitory activity against various tumour cell lines .

特性

IUPAC Name |

6-bromo-1,3-dihydroimidazo[4,5-b]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3O/c7-3-1-4-5(8-2-3)10-6(11)9-4/h1-2H,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHCRLTJPUNUZRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1NC(=O)N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40365640 | |

| Record name | 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

148038-83-9 | |

| Record name | 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one interact with other molecules in a crystal structure?

A2: Crystallographic studies reveal that 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one molecules can interact with each other through hydrogen bonding. For instance, in the crystal structure of 3-Allyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one, molecules form inversion dimers via pairs of strong N—H⋯O hydrogen bonds []. Similar hydrogen bonding patterns are also observed in other derivatives [, ].

Q2: Has 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one shown any promising activity in material science applications?

A3: Research indicates that 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one demonstrates potential as a corrosion inhibitor for mild steel in acidic environments []. Specifically, it exhibits mixed-type inhibitor behavior, increasing its efficiency with higher concentrations. This corrosion inhibition is attributed to the compound's adsorption onto the mild steel surface, following the Langmuir adsorption isotherm.

Q3: How do computational chemistry approaches contribute to understanding 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one's behavior?

A4: Quantum chemical calculations have been employed to investigate the properties and behavior of 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one. These calculations provide insights into its electronic structure and reactivity, supporting the experimental findings related to its corrosion inhibition properties [].

Q4: What analytical techniques are commonly used to characterize 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one and its derivatives?

A5: Various analytical techniques are employed for characterizing these compounds. X-ray crystallography is essential for determining their three-dimensional structure and understanding intermolecular interactions [, , , , , , ]. Additionally, spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the compound's structure and purity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

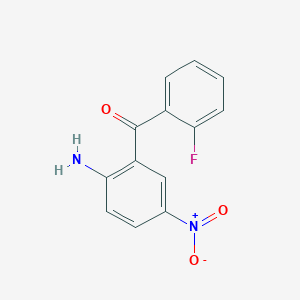

![3-(1H-Benzoimidazol-2-yl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine](/img/structure/B131741.png)

![Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B131752.png)